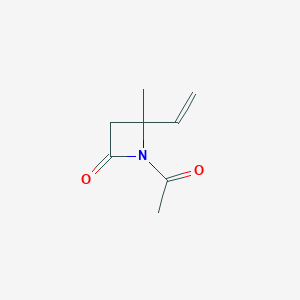
1-Acetyl-4-ethenyl-4-methylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-ethenyl-4-methylazetidin-2-one, also known as acetyllevocarnitine or ALCAR, is a naturally occurring compound that is synthesized in the human body. It is a derivative of the amino acid L-carnitine and is involved in the metabolism of fatty acids. ALCAR has gained attention in the scientific community due to its potential therapeutic properties.
作用機序
The mechanism of action of ALCAR is not fully understood, but it is believed to work by increasing the production of acetylcholine, a neurotransmitter that plays a role in cognitive function and memory. ALCAR may also work by improving mitochondrial function and reducing oxidative stress.
生化学的および生理学的効果
ALCAR has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of acetylcholine, improve mitochondrial function, and reduce oxidative stress. ALCAR has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
ALCAR has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. ALCAR is also stable and can be stored for long periods of time. However, there are limitations to the use of ALCAR in laboratory experiments. It can be difficult to determine the optimal dosage and concentration for use in experiments, and there may be variability in the results obtained due to differences in experimental conditions.
将来の方向性
There are a number of potential future directions for research on ALCAR. One area of interest is the potential use of ALCAR as a therapeutic agent for neurological disorders such as Alzheimer's disease. Other potential areas of research include the use of ALCAR as an anti-inflammatory and antioxidant agent, and the development of new synthesis methods for ALCAR that are more efficient and cost-effective.
合成法
ALCAR can be synthesized through the reaction of L-carnitine with acetic anhydride. The reaction results in the acetylation of the amino group of L-carnitine, forming ALCAR. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
ALCAR has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects. ALCAR has also been studied for its potential to improve cognitive function and memory in individuals with Alzheimer's disease and other neurological disorders.
特性
CAS番号 |
160291-17-8 |
|---|---|
製品名 |
1-Acetyl-4-ethenyl-4-methylazetidin-2-one |
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
1-acetyl-4-ethenyl-4-methylazetidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-8(3)5-7(11)9(8)6(2)10/h4H,1,5H2,2-3H3 |
InChIキー |
ADDUTEMMEFNWMV-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)CC1(C)C=C |
正規SMILES |
CC(=O)N1C(=O)CC1(C)C=C |
同義語 |
2-Azetidinone, 1-acetyl-4-ethenyl-4-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



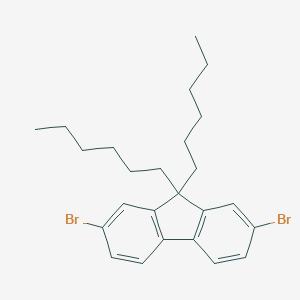
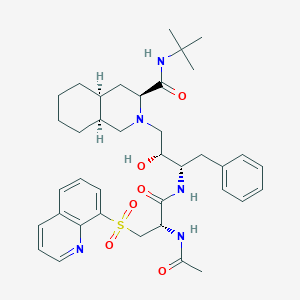
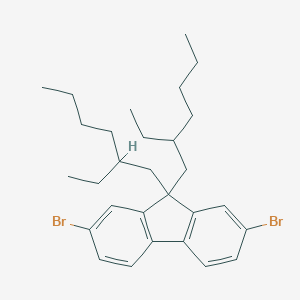
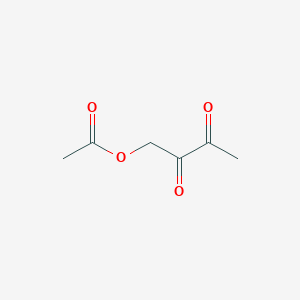
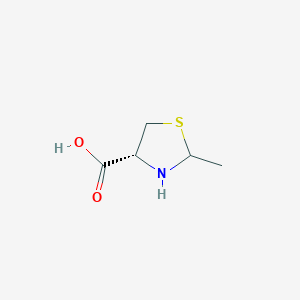
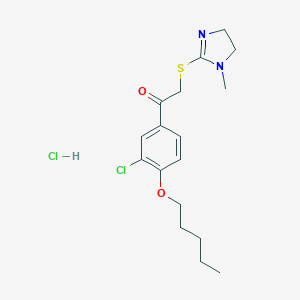
![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)
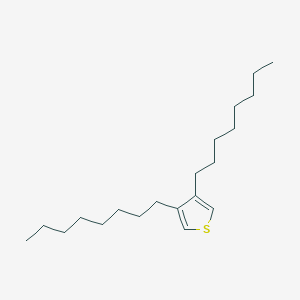
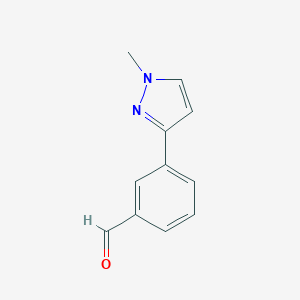
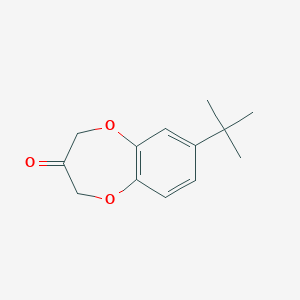
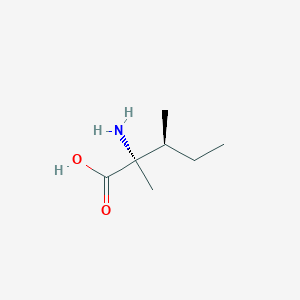
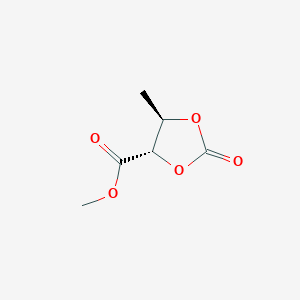
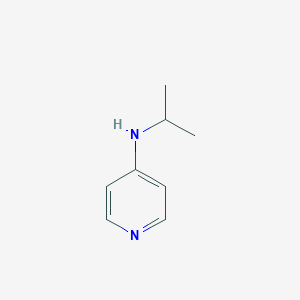
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)